5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride 5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride
Brand Name: Vulcanchem
CAS No.: 1779125-69-7
VCID: VC5036136
InChI: InChI=1S/C10H14ClN3.3ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;;/h1-2,7,9,12H,3-6H2,(H,13,14);3*1H
SMILES: C1CNCCC1NC2=NC=C(C=C2)Cl.Cl.Cl.Cl
Molecular Formula: C10H17Cl4N3
Molecular Weight: 321.07

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride

CAS No.: 1779125-69-7

Cat. No.: VC5036136

Molecular Formula: C10H17Cl4N3

Molecular Weight: 321.07

* For research use only. Not for human or veterinary use.

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine trihydrochloride - 1779125-69-7

Specification

CAS No. 1779125-69-7
Molecular Formula C10H17Cl4N3
Molecular Weight 321.07
IUPAC Name 5-chloro-N-piperidin-4-ylpyridin-2-amine;trihydrochloride
Standard InChI InChI=1S/C10H14ClN3.3ClH/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9;;;/h1-2,7,9,12H,3-6H2,(H,13,14);3*1H
Standard InChI Key RILVSJMXTNCLNC-UHFFFAOYSA-N
SMILES C1CNCCC1NC2=NC=C(C=C2)Cl.Cl.Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound consists of a pyridine ring substituted with a chlorine atom at the 5-position and a piperidin-4-ylamine group at the 2-position, forming a secondary amine linkage. As a trihydrochloride salt, three equivalents of hydrochloric acid protonate the amine groups, enhancing solubility in polar solvents . The molecular formula is C₁₀H₁₇Cl₄N₃ (accounting for three HCl molecules), with a molar mass of 327.53 g/mol.

The SMILES notation (C1CNCCC1NC2=NC=C(C=C2)Cl.Cl.Cl.Cl) and InChIKey (ZPGJFZGGFCHSSJ-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic features . The piperidine ring adopts a chair conformation, while the pyridine ring maintains planarity, enabling π-π stacking interactions in biological systems.

Synthesis and Manufacturing

Key Synthetic Routes

While no direct synthesis of the trihydrochloride is documented, analogous compounds suggest a multi-step approach:

  • Nucleophilic Aromatic Substitution: Reacting 2-amino-5-chloropyridine with 4-piperidone under reductive amination conditions forms the free base .

  • Salt Formation: Treating the free base with excess hydrochloric acid yields the trihydrochloride salt.

A related boronic ester intermediate, N,N-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine (CAS 1036991-24-8), highlights the use of Suzuki-Miyaura cross-coupling for functionalizing the pyridine ring . For example, palladium-catalyzed borylation of 5-bromo-N,N-dimethylpyridin-2-amine with bis(pinacolato)diboron achieved a 76% yield under inert conditions .

Reaction StepConditionsYield
BorylationPd(dppf)Cl₂, KOAc, 1,4-dioxane, 100°C76%

Physicochemical Properties

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry data for the dihydrochloride analog ([M+H]+ m/z 212.09491) predicts a CCS of 145.6 Ų, indicative of a compact gas-phase structure . The trihydrochloride’s additional protonation sites may increase polarity, altering CCS in electrospray ionization mass spectrometry.

Partition Coefficients and Solubility

Computational models for the free base predict a logP o/w of 1.12 (consensus) and aqueous solubility of 0.288 mg/mL . The trihydrochloride salt likely exhibits enhanced solubility (>50 mg/mL) due to ionic dissociation, aligning with hydrochloride salts of similar amines.

PropertyValue
logP (iLOGP)0.0
TPSA34.59 Ų
Rotatable Bonds2

Pharmacokinetic and Toxicity Profiles

ADME Predictions

  • Absorption: High gastrointestinal absorption (Bioavailability Score: 0.55) .

  • BBB Permeation: Likely crosses the blood-brain barrier (logBB > 0.3) .

  • Metabolism: Substrate for P-glycoprotein (P-gp), suggesting efflux-mediated resistance .

Toxicity Hazards

While specific data are unavailable, structural alerts include:

  • Skin/Eye Irritation: Common for hydrochlorides (H315, H319) .

  • Respiratory Toxicity: Dust inhalation risks (H335) .

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